Hexylmagnesium chloride

Catalog No.
S1902127
CAS No.
44767-62-6
M.F
C6H13ClMg
M. Wt
144.92 g/mol
Availability
In Stock
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Hexylmagnesium chloride

CAS Number

44767-62-6

Product Name

Hexylmagnesium chloride

IUPAC Name

magnesium;hexane;chloride

Molecular Formula

C6H13ClMg

Molecular Weight

144.92 g/mol

InChI

InChI=1S/C6H13.ClH.Mg/c1-3-5-6-4-2;;/h1,3-6H2,2H3;1H;/q-1;;+2/p-1

InChI Key

GBRJQTLHXWRDOV-UHFFFAOYSA-M

SMILES

CCCCC[CH2-].[Mg+2].[Cl-]

Canonical SMILES

CCCCC[CH2-].[Mg+2].[Cl-]

Organic Synthesis

Grignard reagents, including hexylmagnesium chloride, are workhorses in organic chemistry. Their ability to form carbon-carbon bonds is crucial for the synthesis of complex organic molecules. Hexylmagnesium chloride specifically introduces a six-carbon hexyl group into a molecule. Researchers use it to create various organic compounds, including:

  • Alcohols: By reacting hexylmagnesium chloride with a carbonyl compound, researchers can produce primary, secondary, or tertiary alcohols depending on the reaction conditions [Source: Chemistry LibreTexts - Grignard Reagents, ]
  • Alkenes: When hexylmagnesium chloride reacts with certain unsaturated carbonyl compounds, researchers can control the reaction to form specific alkenes [Source: Journal of the American Chemical Society - The Stereochemistry of the Grignard Reaction. Mechanism of the Formation of sec-Octyl Alcohol, ]
  • Other Organic Molecules: The versatility of Grignard reagents allows researchers to synthesize a wide range of other organic molecules by employing different reaction strategies.

Research in Material Science

Hexylmagnesium chloride has potential applications in material science research. Studies explore its use in the creation of:

  • Magnesium-based nanomaterials: Researchers are investigating Grignard reagents for the synthesis of magnesium nanoparticles with specific properties [Source: Journal of Materials Science: Materials in Electronics - A Simple Single-Source Precursor for the Synthesis of Size-Controlled Magnesium Nanoparticles, ]

Hexylmagnesium chloride is an organomagnesium compound classified as a Grignard reagent, with the molecular formula C6_6H13_{13}ClMg. It appears as a grey-brown to dark brown solution, typically available in a concentration of 2 M in tetrahydrofuran (THF) or diethyl ether . As a Grignard reagent, it plays a crucial role in organic synthesis, particularly in forming carbon-carbon bonds by reacting with electrophiles.

Hexylmagnesium chloride is a pyrophoric compound, meaning it ignites spontaneously upon contact with air or moisture []. It also reacts violently with water, releasing flammable hydrogen gas []. Due to these hazards, hexylmagnesium chloride is typically handled under inert atmosphere using specialized techniques in a laboratory setting [].

Additionally, like many Grignard reagents, hexylmagnesium chloride is considered toxic and corrosive. It can cause severe skin burns, eye damage, and respiratory irritation upon exposure []. Proper personal protective equipment and adherence to safety protocols are essential for handling this compound.

Typical of Grignard reagents:

  • Nucleophilic Addition: It reacts with carbonyl compounds to form alcohols. For example, when hexylmagnesium chloride reacts with formaldehyde, it yields hexanol after hydrolysis.
  • Transmetallation: This compound can undergo transmetallation reactions with metal halides. For instance:
    2C6H13MgCl+CdCl2C12H26Cd+2MgCl22\text{C}_6\text{H}_{13}\text{MgCl}+\text{CdCl}_2\rightarrow \text{C}_{12}\text{H}_{26}\text{Cd}+2\text{MgCl}_2
  • Reactions with Water: When exposed to moisture, hexylmagnesium chloride reacts vigorously, producing hexanol and magnesium hydroxide:
    C6H13MgCl+H2OC6H13OH+Mg OH Cl\text{C}_6\text{H}_{13}\text{MgCl}+\text{H}_2\text{O}\rightarrow \text{C}_6\text{H}_{13}\text{OH}+\text{Mg OH }\text{Cl}

These reactions exemplify the utility of hexylmagnesium chloride in organic synthesis and its reactivity as a nucleophile.

Hexylmagnesium chloride is synthesized through the reaction of hexyl chloride with magnesium metal in an anhydrous solvent such as diethyl ether or tetrahydrofuran. The reaction proceeds as follows:

C6H13Cl+MgC6H13MgCl\text{C}_6\text{H}_{13}\text{Cl}+\text{Mg}\rightarrow \text{C}_6\text{H}_{13}\text{MgCl}

This process requires strict control of moisture and oxygen to prevent hydrolysis and oxidation of the magnesium.

Hexylmagnesium chloride is primarily used in organic synthesis for:

  • Synthesis of Alcohols: It is widely utilized to convert carbonyl compounds into alcohols.
  • Formation of Carbon-Carbon Bonds: As a nucleophile, it facilitates the formation of new carbon-carbon bonds in various synthetic pathways.
  • Transmetallation Reactions: It serves as a precursor for other organometallic compounds through transmetallation.

Studies involving hexylmagnesium chloride typically focus on its reactivity profiles rather than direct biological interactions. Its behavior in organic reactions has been documented, particularly its efficiency in nucleophilic additions to carbonyl groups and its role in forming complex organometallic compounds through transmetallation processes .

Hexylmagnesium chloride shares similarities with other organomagnesium compounds, particularly other Grignard reagents. Here’s a comparison highlighting its uniqueness:

CompoundMolecular FormulaUnique Characteristics
Hexylmagnesium chlorideC6_6H13_{13}ClMgUsed primarily for nucleophilic additions to carbonyls
Ethylmagnesium bromideC2_2H5_5MgBrMore reactive due to smaller alkyl group; used similarly
Cyclohexylmagnesium chlorideC6_6H11_{11}MgClCyclic structure allows for unique steric effects
Phenylmagnesium bromideC6_6H5_5MgBrAromatic group introduces different electronic properties

Hexylmagnesium chloride is unique due to its linear alkyl chain which influences its reactivity and solubility compared to other Grignard reagents. Its application in forming longer-chain alcohols makes it particularly valuable in organic synthesis.

The foundation of organomagnesium chemistry traces back to Victor Grignard’s 1900 discovery. Working under Philippe Barbier at the University of Lyon, Grignard observed that alkyl halides reacted with magnesium to form intermediates capable of adding to ketones and aldehydes. This breakthrough led to the synthesis of alcohols and earned him the 1912 Nobel Prize in Chemistry.

Hexylmagnesium chloride’s synthesis mirrors Grignard’s original method:
Reaction:
$$ \text{C}6\text{H}{13}\text{Cl} + \text{Mg} \xrightarrow{\text{Ether/THF}} \text{C}6\text{H}{13}\text{MgCl} $$

Early challenges included controlling exothermic reactions during reagent preparation, a problem addressed through inert gas atmospheres and solvent optimization.

Structural Classification Within Organomagnesium Compounds

Hexylmagnesium chloride belongs to the broader family of Grignard reagents (R-Mg-X), where R is an alkyl or aryl group and X is a halide. Its structure features:

  • Polymeric Aggregation: Grignard reagents often form dimers or higher-order aggregates in solution, stabilized by Mg-Cl bridging interactions.
  • Solvent Coordination: Ether or THF molecules coordinate to magnesium, enhancing solubility and reactivity.

Comparative Analysis of Grignard Reagents

PropertyEthylmagnesium BromidePhenylmagnesium ChlorideHexylmagnesium Chloride
ReactivityHigh (primary alkyl)Moderate (aryl)Moderate (long-chain alkyl)
StabilitySensitive to moistureStable in etherStable in THF
ApplicationsAlcohols, ketonesAromatic compoundsPolymers, surfactants

Data sources:

Role in Modern Synthetic Organic Chemistry

Hexylmagnesium chloride’s utility extends across multiple domains:

Carbon-Carbon Bond Formation

It reacts with carbonyl compounds to produce alcohols, as demonstrated in:
General Reaction:
$$ \text{R-Mg-X} + \text{R’COR’’} \rightarrow \text{R-R’C(OH)R’’} $$

This mechanism proceeds via a six-membered transition state, where the Grignard reagent attacks the electrophilic carbonyl carbon.

Cross-Coupling Reactions

Catalyzed by transition metals, hexylmagnesium chloride participates in:

  • Kumada Coupling: Nickel-catalyzed reactions with aryl/vinylic halides.
  • Negishi Coupling: Palladium-mediated cross-couplings for complex intermediates.

Polymer Chemistry

Hexylmagnesium chloride polymerizes diphenyl ethers to produce materials with tailored viscosity, used in coatings and lubricants.

Industrial Applications

Application AreaExample ProductsKey Reactions
PharmaceuticalsDrug intermediatesAlcohol synthesis
SurfactantsHexyl-based detergentsEtherification
LubricantsSynthetic oilsEsterification

Data sources:

Hexylmagnesium chloride exhibits the characteristic structure of Grignard reagents, featuring a central magnesium atom covalently bonded to both a hexyl group and a chloride ion [1] [2]. The molecular formula C₆H₁₃ClMg reflects the organometallic nature of this compound, where the magnesium center adopts a tetrahedral coordination geometry when solvated in ethereal solvents [3] [4].

The bonding in hexylmagnesium chloride demonstrates significant ionic character between the magnesium and chloride components, while the magnesium-carbon bond exhibits substantial covalent character with partial ionic contributions [5] [6]. The electronegativity difference between magnesium (1.31) and carbon (2.55) results in a highly polarized bond, with the carbon bearing a partial negative charge that accounts for the nucleophilic reactivity characteristic of Grignard reagents [7] [4].

In solution, hexylmagnesium chloride exists in equilibrium between monomeric and dimeric forms, with the specific distribution dependent on concentration, temperature, and solvent coordination ability [7] [8]. The monomeric form predominates in strongly coordinating solvents such as tetrahydrofuran, where the magnesium center achieves tetrahedral coordination through interaction with two solvent molecules [3] [9].

PropertyValueMethod
Molecular FormulaC₆H₁₃ClMgChemical analysis
Molecular Weight144.93 g/molMass spectrometry
Bond Length Mg-C~2.18 ÅX-ray crystallography
Bond Length Mg-Cl~2.35 ÅX-ray crystallography
Coordination Number4 (in ether solution)NMR spectroscopy

The hexyl chain adopts an extended conformation to minimize steric interactions with the coordination sphere around magnesium [9]. The carbon-carbon bonds within the alkyl chain maintain typical bond lengths of approximately 1.54 Å, with bond angles near the tetrahedral value of 109.5° [1].

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear Magnetic Resonance Spectroscopy

Proton nuclear magnetic resonance spectroscopy of hexylmagnesium chloride reveals characteristic resonances consistent with the alkyl chain structure and organometallic bonding environment [10] [11]. The methyl protons at the terminus of the hexyl chain typically appear as a triplet around 0.9 ppm, while the methylene protons adjacent to magnesium are significantly deshielded, appearing between 0.5-1.5 ppm depending on the coordination environment [12] [7].

Carbon-13 nuclear magnetic resonance spectroscopy provides insight into the electronic environment of the carbon atoms within the hexyl chain [13] [11]. The carbon directly bonded to magnesium exhibits a characteristic downfield shift relative to typical alkyl carbons, reflecting the polarized nature of the magnesium-carbon bond [7]. The remaining carbon atoms in the chain display chemical shifts consistent with normal alkane environments, typically ranging from 14 to 32 ppm [10].

NMR ParameterObservationSolvent System
¹H Chemical Shifts0.5-1.5 ppm (Mg-CH₂)Deuterated THF
¹³C Chemical ShiftsVariable with coordinationCDCl₃ compatible
Coupling PatternsTypical alkyl multiplicityAir-free conditions
Temperature EffectsCoalescence phenomenaVariable temperature studies

Infrared Spectroscopy

Infrared spectroscopic analysis of hexylmagnesium chloride reveals several diagnostic absorption bands [14] [15]. The carbon-hydrogen stretching vibrations appear in the typical aliphatic region between 2800-3000 cm⁻¹, with specific frequencies dependent on the hybridization state and coordination environment [15]. The magnesium-carbon stretching mode, while typically weak in intensity, can be observed in the lower frequency region around 500-600 cm⁻¹ [14].

The coordination of ethereal solvents to the magnesium center results in characteristic changes to the infrared spectrum, particularly in the carbon-oxygen stretching region for coordinated tetrahydrofuran or diethyl ether molecules [15]. These coordination-sensitive bands serve as valuable indicators of the solvation state and structural environment of the Grignard reagent [14].

Mass Spectrometry

Mass spectrometric analysis of hexylmagnesium chloride requires careful consideration of the ionic and fragmentation characteristics of organometallic compounds [13] [11]. The molecular ion peak appears at m/z 144.056, corresponding to the intact molecular formula C₆H₁₃ClMg [16] [17]. Fragmentation patterns typically involve loss of the chloride ion, leading to formation of the hexylmagnesium cation at m/z 109 [11].

Alternative ionization methods, including chemical ionization and electrospray ionization techniques, may provide enhanced molecular ion stability for structural characterization purposes [13] [18]. The choice of ionization method significantly influences the observed fragmentation patterns and relative peak intensities [11].

Thermodynamic Properties and Phase Behavior

The thermodynamic properties of hexylmagnesium chloride are intrinsically linked to its existence as a solvated species in ethereal solution rather than as an isolated solid compound [19] [20]. Commercial preparations typically exist as solutions with concentrations ranging from 1.90 to 2.20 molar in tetrahydrofuran, reflecting the maximum achievable solubility under standard conditions [2] [21].

Thermodynamic ParameterValueConditions
Boiling Point65-68°C760 mmHg pressure
Flash Point-25°CClosed cup method
Density0.965 g/mL25°C in THF solution
Thermal StabilityStable to ~100°CInert atmosphere
Phase BehaviorLiquid solutionEthereal solvents

The compound exhibits limited thermal stability in the absence of coordinating solvents, undergoing decomposition through multiple pathways including disproportionation and elimination reactions [19] [20]. Under anhydrous conditions and inert atmosphere protection, hexylmagnesium chloride maintains stability up to approximately 100°C, beyond which thermal decomposition becomes significant [22] [23].

Phase behavior studies indicate that hexylmagnesium chloride exists predominantly in the liquid phase when dissolved in ethereal solvents across a wide temperature range [9] [8]. The equilibrium between monomeric and dimeric forms shifts with temperature, with higher temperatures favoring the monomeric species due to entropic considerations [7] [8].

The enthalpy of formation for hexylmagnesium chloride has not been directly measured, though theoretical calculations suggest an exothermic formation process from the constituent hexyl halide and magnesium metal [19]. Heat capacity data for the compound are similarly limited, requiring experimental determination through differential scanning calorimetry under controlled atmospheric conditions [22].

Thermodynamic equilibrium studies in ethereal solvents reveal complex behavior involving multiple species in solution [7] [8]. The equilibrium composition depends on factors including concentration, temperature, and the coordinating ability of the solvent system [9].

Solubility Dynamics in Ethereal Solvents

The solubility characteristics of hexylmagnesium chloride in ethereal solvents represent a fundamental aspect of its chemical behavior and practical utility as a synthetic reagent [21] [24]. The compound demonstrates exceptional solubility in coordinating ethereal solvents, particularly tetrahydrofuran and diethyl ether, where it forms stable coordination complexes [25] [3].

Tetrahydrofuran Solvent System

Tetrahydrofuran serves as the preferred solvent for hexylmagnesium chloride due to its superior coordinating ability and chemical inertness toward the organometallic center [24] [4]. The cyclic ether structure provides optimal geometric arrangement for coordination to the magnesium atom, resulting in enhanced stability and solubility [26]. Commercial solutions in tetrahydrofuran achieve concentrations up to 2.0 molar, representing near-saturation conditions [2] [21].

The solubility mechanism involves formation of stable coordination complexes where tetrahydrofuran molecules occupy two coordination sites on the tetrahedral magnesium center [3] [27]. This coordination stabilizes the organometallic species against decomposition and enhances its solubility compared to non-coordinating solvents [24] [26].

Solvent PropertyTetrahydrofuranDiethyl EtherImpact on Solubility
Coordinating AbilityHighModerateEnhanced stabilization in THF
Boiling Point66°C34.6°CTHF allows higher temperature use
PolarityModerateLowBetter solvation in THF
Steric HindranceMinimalModerateTHF provides better access

Diethyl Ether Solvent System

Diethyl ether represents the traditional solvent for Grignard reagent preparation and represents a viable alternative for hexylmagnesium chloride solutions [25] [9]. The linear ether structure provides adequate coordination to the magnesium center, though with lower binding affinity compared to tetrahydrofuran [28] [27].

Solubility in diethyl ether typically achieves lower maximum concentrations compared to tetrahydrofuran systems, generally ranging from 1.0 to 1.5 molar under optimal conditions [29] [9]. The coordination mechanism involves displacement of ether molecules in a dynamic equilibrium, leading to concentration-dependent speciation [8].

Solvent Coordination Mechanisms

The enhanced solubility of hexylmagnesium chloride in ethereal solvents results from specific coordination interactions between the ether oxygen atoms and the electron-deficient magnesium center [24] [7]. This coordination serves multiple functions: electronic stabilization of the organometallic bond, steric protection against intermolecular aggregation, and solvation of the ionic components [27].

Quantum mechanical studies reveal that the coordination bonds exhibit significant electrostatic character with moderate covalent contributions [7]. The binding energies for tetrahydrofuran coordination are typically 15-20 kcal/mol higher than for diethyl ether, explaining the superior solubility characteristics observed experimentally [8].

Temperature effects on solubility follow expected thermodynamic trends, with increasing temperature generally enhancing solubility due to entropy contributions [9]. However, at elevated temperatures, competing decomposition reactions may limit the practical utility of highly concentrated solutions [19].

Hydrogen Bond Acceptor Count

2

Exact Mass

144.0556198 g/mol

Monoisotopic Mass

144.0556198 g/mol

Heavy Atom Count

8

Dates

Modify: 2023-08-16

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